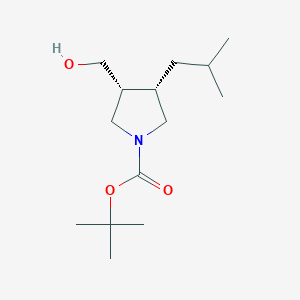
4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C9H11F3N2O2 It is a piperidine derivative that features a trifluoropropanoyl group and a carbonitrile group
Vorbereitungsmethoden
The synthesis of 4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with trifluoropropanoyl chloride and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The trifluoropropanoyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropanoyl group can enhance the compound’s binding affinity to these targets, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile include:
4-Hydroxypiperidine: Lacks the trifluoropropanoyl and carbonitrile groups, making it less versatile in certain applications.
4-Hydroxy-2-quinolones: These compounds have different core structures and are used in different contexts, such as antimicrobial agents.
Pyrrolidine derivatives: These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C9H11F3N2O2 |
|---|---|
Molekulargewicht |
236.19 g/mol |
IUPAC-Name |
4-hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C9H11F3N2O2/c10-9(11,12)5-7(15)14-3-1-8(16,6-13)2-4-14/h16H,1-5H2 |
InChI-Schlüssel |
PURJOFRDRIADCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1(C#N)O)C(=O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-6-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13335951.png)


![4-[(2-Bromocycloheptyl)oxy]oxane](/img/structure/B13335964.png)







![(2S)-2-[(4-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13336021.png)


